molecular formula C19H14N2O B15222025 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile

4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile

Cat. No.: B15222025
M. Wt: 286.3 g/mol
InChI Key: UXTCFYMCEPNFQX-UHFFFAOYSA-N
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Description

4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring substituted with a methoxyphenyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile typically involves the condensation of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, followed by a cyanation reaction to introduce the nitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the cyanation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Electrophilic reagents: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound’s ability to modulate enzyme activity and receptor signaling pathways is of particular interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is unique due to the presence of both a methoxyphenyl group and a benzonitrile moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C19H14N2O/c1-22-17-10-8-16(9-11-17)19-18(3-2-12-21-19)15-6-4-14(13-20)5-7-15/h2-12H,1H3

InChI Key

UXTCFYMCEPNFQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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